

# The Impact of Folicur Plus on Soil Microbial Communities: A Technical Review

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## Compound of Interest

Compound Name: *Folicur Plus*

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**Folicur Plus**, a widely utilized broad-spectrum fungicide, contains the active ingredients tebuconazole and prothioconazole. While effective in managing fungal pathogens in agricultural settings, its application introduces chemical agents into the soil environment, raising pertinent questions about its impact on the non-target soil microbial community. This technical guide synthesizes current research to provide an in-depth understanding of the effects of **Folicur Plus**'s active components on soil microbial abundance, diversity, and enzymatic activities. The information presented is primarily based on studies of tebuconazole and prothioconazole individually, as research on the specific **Folicur Plus** formulation is limited.

## Quantitative Impact on Soil Microbial Populations and Enzyme Activities

The application of the active ingredients in **Folicur Plus**, tebuconazole and prothioconazole, has been shown to exert varied and dose-dependent effects on soil microbial communities and their functions. The following tables summarize the quantitative data from various studies.

### Table 1: Effects of Tebuconazole on Soil Microbial Populations

Tebuconazole Dose (mg/kg soil)	Organotrophic Bacteria	Fungi	Actinobacteria	Reference
0.01	Positive effect	-	Positive effect	[1]
0.1	-	-	Negative effect	[1]
0.5	-	-	Negative effect	[1]
1.0	1.6-fold increase	3.6-fold increase	Negative effect	[1]
5	Decrease in microbial biomass	-	-	[2]
10, 100	Negative effect on fungi (initial 30 days)	-	-	[2]
50	Decrease in microbial biomass	-	-	[2]
500	94.6% decrease in microbial biomass	-	-	[1][2]

**Table 2: Changes in Relative Abundance of Bacterial Phyla and Genera due to Tebuconazole**

Tebuconazole Dose (mg/kg soil)	Phylum/Genus	Change in Relative Abundance	Reference
0.1	Acidobacteria	+3.33%	[1]
Gemmatimonadetes	+3.12%	[1]	
Firmicutes	-4.40%	[1]	
Proteobacteria	-3.33%	[1]	
0.5	Acidobacteria	+2.11%	
Gemmatimonadetes	+4.38%	[1]	
Firmicutes	-1.71%	[1]	
Proteobacteria	-1.88%	[1]	
Not specified	Kaistobacter	Increased	
Arthrobacter	Increased	[1][3]	
Streptomyces	Increased	[1][3]	
Bacillus	Diminished	[1]	
Sphingomonas	Diminished	[1]	
Gemmata	Diminished/Inactivate d	[1][3]	

**Table 3: Effects of Tebuconazole on Soil Enzyme Activities**

Tebuconazole Dose (mg/kg soil)	Enzyme	Effect	Reference
5	Dehydrogenase	14% inhibition	[2]
5, 50, 500	Arylsulfatase, $\beta$ -glucosidase, Alkaline phosphatase, Urease	Suppression	[2]
17.8 (RD x2)	Microbial Respiration	8.93% increase	[4]
35.6 (RD x4)	Microbial Respiration	17.26% increase	[4]
Field Rate (FR), 2FR, 10FR	Dehydrogenase, Nitrate reductase	Drastic decrease	[5]
Field Rate (FR), 2FR, 10FR	Fluorescein diacetate-hydrolyzing activity, Urease, Phosphatase, Aryl sulfatase	Unaffected or short-lived inhibition	[5]

Table 4: Effects of Prothioconazole on Soil Enzyme Activities and Microbial Diversity

Prothioconazole Treatment	Enzyme/Microbial Parameter	Effect	Reference
Not specified	Dehydrogenase, Catalase, Urease	Inhibition	[6][7]
Not specified	Soil microbial diversity	Affected	[6][7]
Recommended dose	Fungal and bacterial species richness	Decreased	[8]

## Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the impact of fungicides like tebuconazole and prothioconazole on soil microbial communities.

## Soil Sampling and Preparation

Soil is typically collected from the top layer (e.g., 0-10 cm) of an agricultural field with a known history of pesticide application (or lack thereof).[4] Samples are often sieved to remove stones and plant debris and then pre-incubated under controlled conditions (e.g., 28°C for a specific duration) to stabilize microbial activity. The soil's physicochemical properties, such as pH, organic carbon content, and nutrient levels, are determined.[4]

## Fungicide Application and Incubation

The active ingredient (e.g., tebuconazole) is applied to the soil samples at various concentrations, often including a recommended dose (RD), and multiples of the RD (e.g., RD x2, RD x4).[4] The treated soil is then thoroughly mixed and incubated for a specific period (e.g., 42 to 90 days) under controlled temperature and moisture conditions (e.g., 28°C, 80% of field capacity).[2][4] Control samples without the fungicide are incubated under identical conditions.

## Microbial Community Analysis

Traditional plate counting methods are used to enumerate different microbial groups. Soil suspensions are prepared and plated on selective media for organotrophic bacteria, fungi, and actinomycetes. Colonies are counted after a defined incubation period.

For a more comprehensive analysis of microbial diversity and community structure, high-throughput sequencing of marker genes is employed.[9][10]

- **DNA Extraction:** Total genomic DNA is extracted from soil samples using commercially available kits, such as the MO BIO PowerSoil® DNA Isolation kit or the NucleoSpin® Soil kit. [11][12]
- **PCR Amplification:** Specific regions of microbial ribosomal RNA genes (e.g., V4 region of the 16S rRNA for bacteria and the ITS1 region for fungi) are amplified using polymerase chain reaction (PCR) with specific primers.[13][14]
- **Sequencing:** The amplified DNA fragments are sequenced using platforms like Illumina MiSeq.[13]

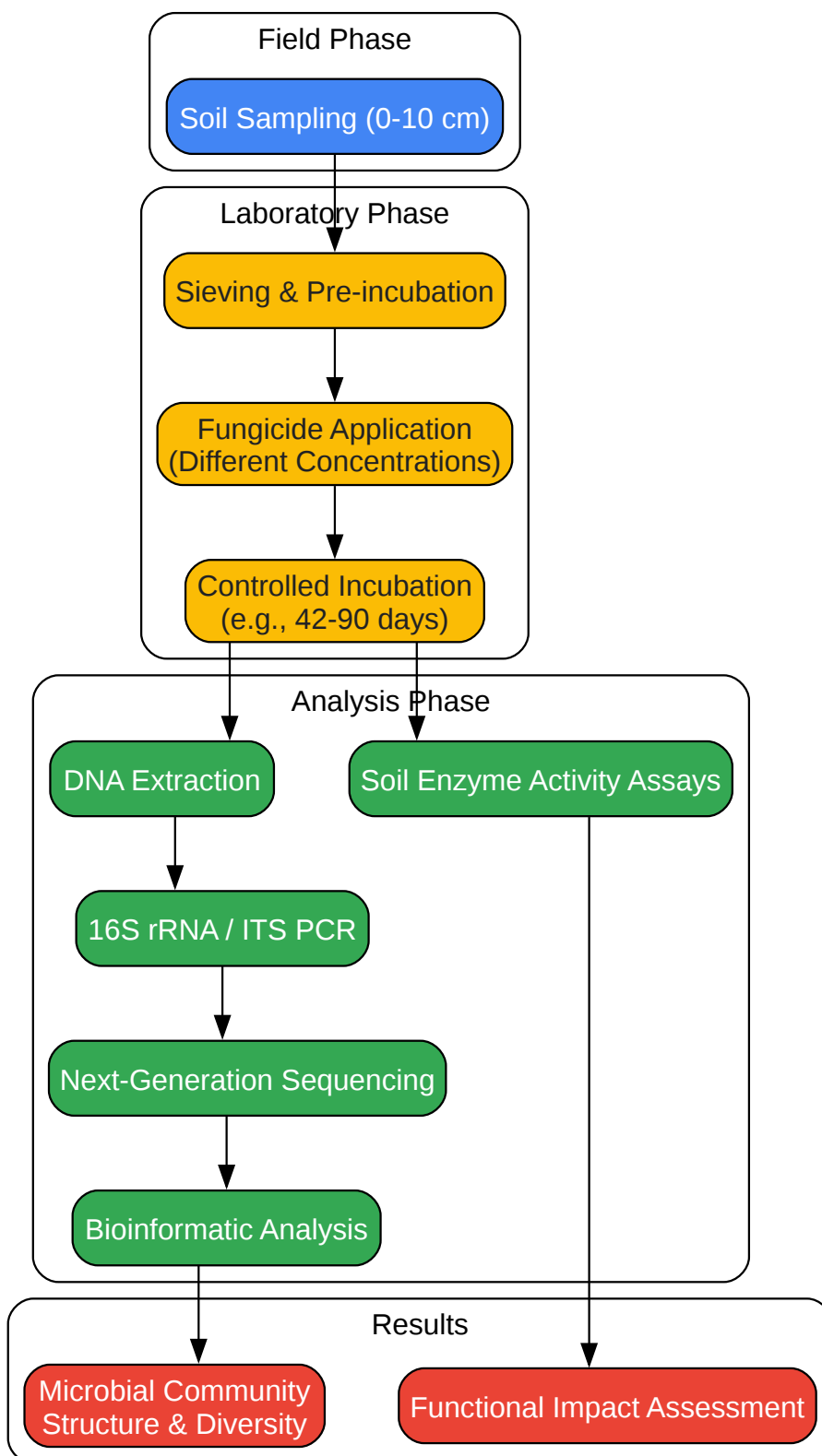
- **Bioinformatic Analysis:** The resulting sequence data is processed to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), which are then used to determine the taxonomic composition, diversity indices (e.g., Shannon, Chao1), and relative abundance of different microbial taxa.[\[8\]](#)[\[15\]](#)

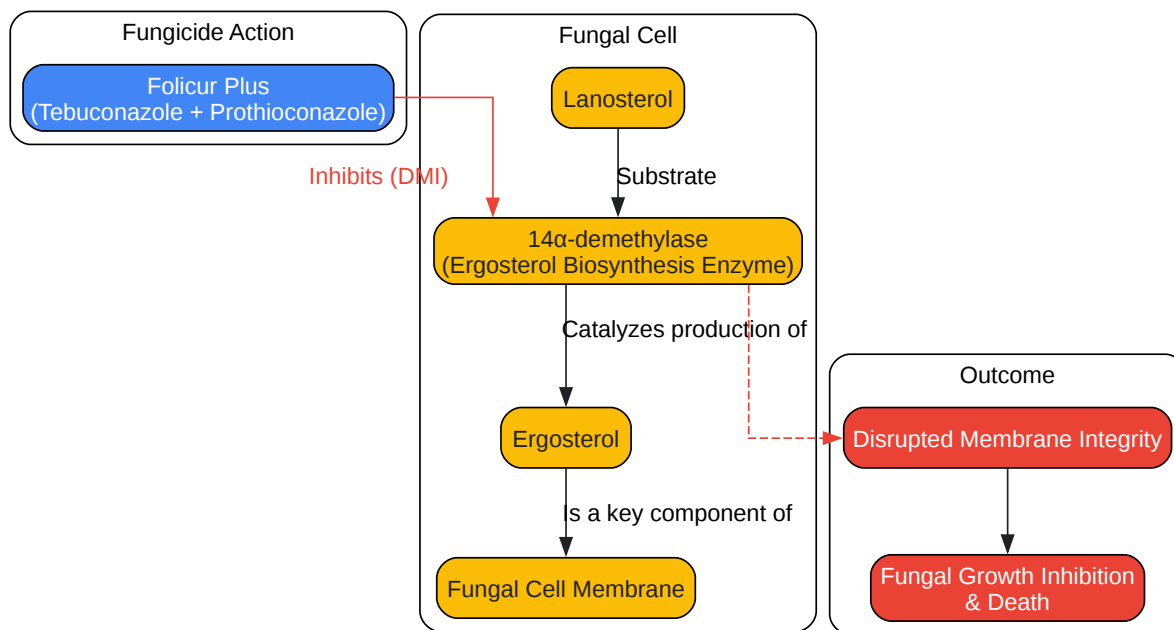
## Soil Enzyme Activity Assays

The activity of various soil enzymes is measured to assess the functional status of the soil microbial community. Standard biochemical assays are used to determine the activity of enzymes such as dehydrogenase, urease, phosphatase, and catalase.[\[5\]](#)[\[6\]](#)[\[7\]](#) For instance, soil respiration, an indicator of overall microbial activity, can be measured by quantifying the amount of CO<sub>2</sub> evolved from the soil over time.[\[4\]](#)

## Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for assessing the impact of fungicides on soil microbial communities and the general mechanism of action for triazole fungicides.





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